molecular formula C18H18ClN5O2 B2786647 4-chloro-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide CAS No. 1001943-53-8

4-chloro-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide

Cat. No.: B2786647
CAS No.: 1001943-53-8
M. Wt: 371.83
InChI Key: SROBHAKTQMMCSQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core linked to a pyrimidinone-pyrazole hybrid scaffold. Key structural elements include:

  • Pyrimidinone ring: Substituted with 5-ethyl and 4-methyl groups at positions 5 and 4, respectively.
  • Pyrazole ring: A 3-methyl group at position 2.
  • Benzamide moiety: A 4-chloro substituent on the phenyl ring.

The 4-chloro group enhances lipophilicity and may influence binding interactions in biological systems, while the pyrimidinone and pyrazole rings provide a rigid framework for target engagement.

Properties

IUPAC Name

4-chloro-N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-4-14-11(3)20-18(22-17(14)26)24-15(9-10(2)23-24)21-16(25)12-5-7-13(19)8-6-12/h5-9H,4H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SROBHAKTQMMCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized by the condensation of an aldehyde with a urea derivative.

    Coupling of the Pyrazole and Pyrimidine Rings: The pyrazole and pyrimidine rings are coupled through a nucleophilic substitution reaction.

    Formation of the Benzamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole and pyrimidine rings.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The chloro group on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or amines.

    Substitution: Substitution reactions can produce a variety of derivatives, depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 4-chloro-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide. For instance, derivatives synthesized through the Biginelli reaction have shown promising results against various Gram-positive and Gram-negative bacteria . The effectiveness of these compounds suggests that modifications to the structure can enhance their antibacterial activity.

CompoundActivity AgainstMIC (μg/mL)
Compound AStaphylococcus aureus0.2–6.25
Compound BEscherichia coli0.5–10
Compound CPseudomonas aeruginosa1–15

Anticancer Potential

The compound's structural characteristics indicate potential anticancer properties. The presence of the pyrazole and pyrimidine rings is associated with various biological activities, including inhibition of tumor growth in specific cancer cell lines. Research into similar compounds has shown that they can induce apoptosis in cancer cells through various mechanisms .

Synthesis of Novel Materials

The unique chemical structure allows for the exploration of this compound in the synthesis of novel materials, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metal ions can be leveraged for creating advanced materials with tailored electronic properties.

Catalytic Applications

The catalytic properties of similar dihydropyrimidine derivatives have been investigated for various organic transformations. These compounds can serve as catalysts in reactions such as Michael additions and cycloadditions, showcasing their versatility beyond medicinal applications .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyrimidine derivatives demonstrated that modifications at specific positions significantly enhanced their antibacterial activity. The study utilized agar well diffusion methods to determine the minimum inhibitory concentrations (MICs) against several bacterial strains, confirming the efficacy of these compounds .

Case Study 2: Anticancer Activity

Another research effort focused on evaluating the anticancer properties of pyrazole-containing compounds similar to this compound. The results indicated that these compounds could induce cell cycle arrest and apoptosis in human cancer cell lines, suggesting their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 4-chloro-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Trends :

  • Electron-withdrawing groups (e.g., Cl, CF₃) often reduce yields due to steric or electronic effects .
  • Halogenated benzamides (e.g., 4-chloro) may improve target affinity compared to alkyl or alkoxy groups .

Physicochemical and Structural Properties

A. Lipophilicity (logP/logD) :
  • The target compound’s 4-chloro group likely increases logP compared to methyl (logP ~2.93 in F269-0500 ) but remains lower than trifluoromethyl (logP ~3.5–4.0 estimated).
  • Hydrogen bonding: The pyrimidinone’s carbonyl and NH groups provide hydrogen-bonding sites, which may be sterically hindered by the 5-ethyl substituent compared to 4-ethyl analogs .
B. Crystallography and Packing :
  • Analogs with chlorinated benzamides (e.g., ) exhibit hydrogen-bonded sheet structures (O–H···O, N–H···O), suggesting similar packing for the target compound.

Biological Activity

The compound 4-chloro-N-[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]benzamide is a member of a class of compounds that has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be represented as follows:

  • Molecular Formula : C16H18ClN5O
  • Molecular Weight : 345.80 g/mol
  • IUPAC Name : this compound

This compound features a complex arrangement that includes a benzamide moiety linked to a pyrazole and a dihydropyrimidine structure, which are known for their biological relevance.

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyrimidines, similar to the target compound, exhibit significant anticancer properties. For example, compounds containing the dihydropyrimidinone scaffold have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

A notable study demonstrated that such compounds could effectively target cancer pathways by modulating key proteins involved in cell cycle regulation and apoptosis, leading to reduced tumor growth in xenograft models .

Antimicrobial Properties

The structural components of this compound suggest potential antimicrobial activity. Compounds with similar structures have been reported to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer metabolism or microbial growth.
  • Receptor Modulation : It could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
  • DNA Interaction : Similar compounds have shown the ability to intercalate DNA, leading to disruptions in replication and transcription processes.

Case Studies

Several case studies highlight the efficacy of related compounds:

  • Study on Dihydropyrimidines : A study published in the Journal of Medicinal Chemistry indicated that dihydropyrimidine derivatives exhibit selective cytotoxicity against human cancer cell lines, with IC50 values demonstrating potent activity .
  • Antimicrobial Activity Assessment : Another investigation assessed the antimicrobial efficacy of various substituted benzamides against Gram-positive and Gram-negative bacteria. The results showed that modifications in the dihydropyrimidine structure significantly enhanced antibacterial potency .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm connectivity between the pyrazole, pyrimidine, and benzamide moieties. For example, HMBC correlations between pyrazole C-5 and pyrimidine N-1 confirm regiochemistry .
  • IR Spectroscopy : Identify carbonyl stretching frequencies (1650–1750 cm⁻¹) to distinguish between keto (C=O) and enol tautomers of the dihydropyrimidinone ring .
  • High-Resolution MS : Confirm molecular formula via exact mass matching (<5 ppm error) and isotopic patterns for chlorine .

How can contradictory biological activity data across assays be reconciled?

Advanced Research Question
Contradictions may arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Mitigation strategies:

  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to assess potency consistency .
  • Solubility Screening : Use dynamic light scattering (DLS) to detect aggregation at high concentrations, which may artifactually inhibit activity .
  • Orthogonal Assays : Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding .

What computational methods are effective in predicting reactivity and guiding synthetic design?

Advanced Research Question

  • Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states for key steps (e.g., ring closure). B3LYP/6-31G* level predicts activation energies and regioselectivity .
  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., ICSynth) to propose feasible routes and prioritize high-yield pathways .
  • Molecular Dynamics : Simulate solvent effects on reaction intermediates to optimize solvent selection (e.g., DMSO vs. THF) .

What challenges arise in structure-activity relationship (SAR) studies due to this compound’s structural complexity?

Advanced Research Question

  • Conformational Flexibility : The pyrazole-pyrimidine linker may adopt multiple rotamers, complicating SAR. Use X-ray crystallography or NOE NMR to identify bioactive conformers .
  • Metabolic Instability : The dihydropyrimidinone ring is prone to oxidation. Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize the core .
  • Off-Target Interactions : The benzamide moiety may bind serum albumin, reducing bioavailability. Modify substituents (e.g., 4-Cl → 4-F) to improve specificity .

How can researchers design experiments to address low yields in the final coupling step?

Q. Methodological Focus

  • DoE Screening : Vary coupling agents (DCC vs. EDC), base (DMAP vs. triethylamine), and stoichiometry to identify optimal conditions. Central composite designs map nonlinear responses .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediate accumulation .
  • Workup Optimization : Replace traditional extraction with centrifugal partition chromatography (CPC) to isolate the product from polar byproducts .

What strategies mitigate solubility limitations in biological assays?

Advanced Research Question

  • Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) or cyclodextrin encapsulation to enhance solubility without denaturing proteins .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetates) to improve aqueous solubility, which are cleaved in vivo .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to maintain stability in physiological buffers .

How can target engagement be confirmed in cellular models?

Advanced Research Question

  • Chemical Proteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down binding partners from cell lysates .
  • CRISPR Knockout : Generate target gene-knockout cell lines and compare compound activity to wild-type controls .
  • Fluorescence Polarization : Develop a competitive assay with a fluorescent probe to measure direct binding in live cells .

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Basic Research Question

  • Flash Chromatography : Use gradient elution (hexane/EtOAc → CH₂Cl₂/MeOH) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility curves to maximize crystal purity .
  • HPLC-MS : Employ reverse-phase C18 columns with 0.1% TFA modifier to resolve closely eluting impurities .

How can retrosynthetic analysis streamline the development of novel analogs?

Advanced Research Question

  • Fragment-Based Design : Deconstruct the molecule into pyrimidine, pyrazole, and benzamide modules. Synthesize analogs via modular substitutions (e.g., pyrimidine C-5 ethyl → propyl) .
  • Bioisosteric Replacement : Replace the benzamide’s chlorine with bioisosteres (e.g., -CN or -CF₃) to maintain potency while improving pharmacokinetics .
  • Late-Stage Functionalization : Use C–H activation (e.g., Pd-catalyzed) to introduce diversity at the pyrazole C-3 position post-synthesis .

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